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Executive Summary

RG6289 is an investigational, second-generation, orally bioavailable small molecule being
developed by F. Hoffmann-La Roche for the treatment of Alzheimer's disease.[1][2] It functions
as a gamma-secretase modulator (GSM), a class of drugs designed to alter the processing of
amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-
beta (AB) peptides.[3][4] By selectively reducing the levels of aggregation-prone Ap42 and
AB40 while increasing the production of AB37 and AB38, RG6289 aims to slow or prevent the
formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[3][5]
Preclinical and Phase 1 clinical data support its continued development, with a favorable safety
and tolerability profile and dose-dependent effects on A3 biomarkers in healthy volunteers.[5][6]
A Phase 2a clinical trial, GABriella, is currently underway to further evaluate its safety,
tolerability, and impact on disease-related biomarkers in individuals with early-stage
Alzheimer's disease.[7]

Core Mechanism of Action: Gamma-Secretase
Modulation

RG6289 is not a gamma-secretase inhibitor; rather, it allosterically modulates the enzyme
complex.[8] Gamma-secretase is a multi-protein complex that sequentially cleaves APP within
its transmembrane domain. This process, known as processivity, results in the generation of A
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peptides of varying lengths. In Alzheimer's disease, there is a relative overproduction of the
longer, more hydrophobic AB42 peptide, which readily aggregates to form oligomers and

amyloid plagues.

RG6289 is designed to stabilize the interaction between APP and the gamma-secretase
complex, promoting earlier cleavage and thus shifting the production away from A42 and
AB40 towards the shorter, more soluble, and less amyloidogenic AB37 and AB38 peptides.[1][3]
A key advantage of this modulatory approach over direct inhibition is the preservation of
gamma-secretase's activity on other critical substrates, such as Notch-1, thereby avoiding
mechanism-based toxicities associated with gamma-secretase inhibitors.[3][6][7]
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Caption: Mechanism of RG6289 as a gamma-secretase modulator.

Preclinical and Clinical Data
Preclinical Findings

In vitro studies demonstrated that RG6289 has a high potency for gamma-secretase
modulation, with an activity below 10 nM.[1] It effectively reduced the production of AB42 and
AB40 while proportionally increasing AB38 and AB37.[1] This activity was confirmed in animal
models, including rodents and primates, where RG6289 showed dose-dependent modulation
of AP peptides.[1] Importantly, RG6289 has been shown to be selective, with no impact on the
processing of other gamma-secretase substrates like Notch-1.[7]

Phase 1 Clinical Trial Data

A first-in-human, Phase 1 study was conducted in healthy adult and elderly volunteers to
assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG6289.[1][5][6]
The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

[6]

Safety and Tolerability: RG6289 demonstrated a favorable safety and tolerability profile.[6] Most
adverse events were mild, and their incidence did not increase with the dose.[1] No treatment-
or dose-related changes were observed in vital signs, ECG, or other safety laboratory
parameters.[6]

Pharmacodynamic Effects on A3 Biomarkers: The study demonstrated a clear, dose-dependent
effect of RG6289 on A peptide levels in both cerebrospinal fluid (CSF) and plasma.[5][7]
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Parameter

Single Dose (up to 36
hours post-dose)

Multiple Ascending Doses
(2 weeks)

CSF AB42 Reduction

Not explicitly stated as a

percentage reduction.

Up to ~70% decrease[5][6]

CSF AB40 Reduction

Not explicitly stated as a

percentage reduction.

Up to ~60% decrease[5][7]

CSF AB38 Increase

Not explicitly stated as a

percentage increase.

Up to ~40% increase[5][7]

CSF AB37 Increase

Not explicitly stated as a

percentage increase.

Up to ~350% increase[5][7]

CSF A[B38/AB42 Ratio

Up to ~150% increase from
baseline[5][7]

Up to ~400% increase[5][7]

CSF AB37/AB40 Ratio

Up to ~500% increase from
baseline[5][7]

Up to ~1100% increase[5][7]

Table 1. Summary of
Pharmacodynamic Effects of
RG6289 on CSF AR
Biomarkers in a Phase 1
Study.[5][6][7]

A strong correlation was observed between the reduction of AB42 in plasma and CSF,

suggesting that plasma AB42 may serve as a useful surrogate biomarker for central

pharmacodynamic activity in future studies.[6]

Experimental Protocols
Phase 1 Study Methodology

o Study Design: A randomized, placebo-controlled, single and multiple ascending dose Phase

1 study.[5][6]

o Participants: Healthy volunteers, including a cohort of elderly individuals (aged 46-70 years

for the serial CSF sampling part).[5][7] For the serial CSF sampling portion, 12 volunteers
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were randomized (9 to RG6289, 3 to placebo).[5][7]

Drug Administration: Oral administration of RG6289 or placebo.[6]

Sample Collection: Plasma and CSF samples were collected. For the single-dose cohort,
serial CSF sampling was conducted over a 36-hour period post-dose.[5][7]

Biomarker Analysis: AR peptides (Ap42, AB40, AB38, AB37) in plasma and CSF were
measured using Elecsys® immunoassays (Roche).[5][6]

GABriella (Phase 2a) Study Protocol

The GABriella study is a Phase 2a, double-blind, parallel-group, randomized, placebo-

controlled trial designed to evaluate the safety, tolerability, and biomarker effects of RG6289.[7]

Objective: To investigate the safety and tolerability of RG6289 and its impact on multiple
disease-related biomarkers.[7]

Participants: Approximately 245 individuals who are either cognitively unimpaired with
evidence of amyloid pathology or diagnosed with mild cognitive impairment (MCI) due to
Alzheimer's disease.[7] Participants are selected for a high rate of amyloid accumulation.[7]

Inclusion Criteria: Clinical Dementia Rating-Global Score (CDR-GS) of 0 or 0.5, and a
baseline amyloid PET centiloid value of at least 24 (with a cap of 15% of patients having over
100 centiloids).[7]

Study Duration: The trial includes a 2-week baseline period, a 72-week treatment period, and
a 4-week follow-up.[7]

Endpoints: The study will assess safety and tolerability, as well as the effect of RG6289 on
biomarkers for amyloid pathology (amyloid-PET), neurodegeneration, synaptic integrity, and
inflammation.[7]
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Caption: High-level workflow of the GABriella Phase 2a clinical trial.
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Future Directions and Conclusion

RG6289 represents a promising, next-generation therapeutic approach for Alzheimer's disease
that targets the foundational amyloid cascade. By modulating gamma-secretase activity rather
than inhibiting it, RG6289 offers a potentially safer mechanism to reduce the production of toxic
AB species. The robust, dose-dependent biomarker changes observed in the Phase 1 study
provide a strong rationale for its continued investigation.

The ongoing GABriella Phase 2a study will be critical in determining if these promising
biomarker effects translate into meaningful changes in the pathophysiological processes of
Alzheimer's disease in a relevant patient population. Furthermore, a Phase 2/3 trial is planned
to test RG6289 in individuals with autosomal dominant Alzheimer's disease, which could
provide valuable insights into its potential as a preventative therapy.[1] The data from these
upcoming trials will be crucial in defining the future role of RG6289 in the evolving landscape of
Alzheimer's disease therapeutics.
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 To cite this document: BenchChem. [Investigational New Drug RG6289 for Alzheimer's
Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620104#investigational-new-drug-rg6289-for-
alzheimer-s-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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